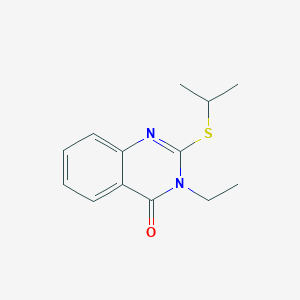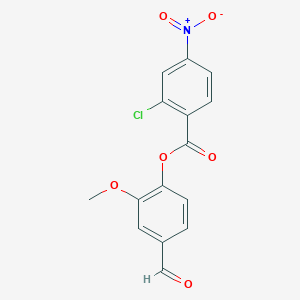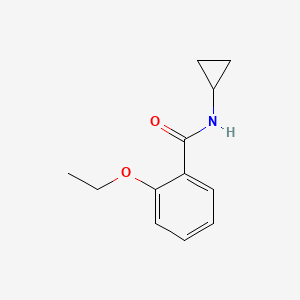
2-(methylthio)-N-2-naphthylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)-N-2-naphthylbenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.46 g/mol.
Mécanisme D'action
The mechanism of action of MNBA is not fully understood. However, recent studies have shown that MNBA exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. MNBA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. MNBA has also been shown to inhibit the activation of the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
MNBA has been shown to have several biochemical and physiological effects. MNBA has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. MNBA has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Moreover, MNBA has been shown to inhibit the replication of viruses by inhibiting the viral polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
MNBA has several advantages for lab experiments. MNBA is a relatively stable compound that can be easily synthesized in the lab. Moreover, MNBA has potent pharmacological effects, making it an excellent candidate for drug development. However, MNBA also has several limitations. MNBA has poor solubility in aqueous solutions, making it challenging to administer in vivo. Moreover, MNBA has not been extensively studied in animal models, limiting its potential applications in preclinical studies.
Orientations Futures
Several future directions can be explored to further understand the potential applications of MNBA. First, more studies are needed to elucidate the mechanism of action of MNBA. Second, MNBA's pharmacokinetic and pharmacodynamic properties should be studied to determine its potential applications in drug development. Third, more studies are needed to determine the safety and toxicity profile of MNBA in animal models. Fourth, MNBA's potential applications in the treatment of viral infections should be further explored. Finally, more studies are needed to determine the potential applications of MNBA in the treatment of various diseases, including cancer and inflammation.
Conclusion
In conclusion, MNBA is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNBA has potent anti-inflammatory, anticancer, and antiviral activities and modulates various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. MNBA has several advantages for lab experiments, including its stability and pharmacological effects. However, MNBA also has limitations, including its poor solubility in aqueous solutions and limited studies in animal models. Future studies are needed to further understand the potential applications of MNBA in various fields.
Méthodes De Synthèse
MNBA can be synthesized using several methods, including the reaction of 2-naphthylamine with 2-chlorobenzoyl chloride, followed by the addition of methylthiolate. Another method involves the reaction of 2-naphthylamine with 2-chlorobenzamide, followed by the addition of sodium methylthiolate. The yield of MNBA using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
MNBA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Recent studies have shown that MNBA has potent anti-inflammatory, anticancer, and antiviral activities. MNBA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, MNBA has been shown to inhibit the replication of several viruses, including hepatitis B and C viruses.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-naphthalen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-21-17-9-5-4-8-16(17)18(20)19-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUXQYIHPSHQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)





![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)

![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
![3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid](/img/structure/B5808650.png)